molecular formula C12H13N3O B11801204 1-(4-Ethylphenyl)-1H-imidazole-4-carboxamide

1-(4-Ethylphenyl)-1H-imidazole-4-carboxamide

Cat. No.: B11801204
M. Wt: 215.25 g/mol
InChI Key: LAEYBZGPCVZEDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Ethylphenyl)-1H-imidazole-4-carboxamide is a chemical compound with a unique structure that includes an imidazole ring substituted with a 4-ethylphenyl group and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Ethylphenyl)-1H-imidazole-4-carboxamide typically involves the reaction of 4-ethylphenylamine with imidazole-4-carboxylic acid. The reaction is carried out under controlled conditions, often using a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the carboxamide bond. The reaction mixture is usually heated to reflux, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The process may also include steps for the recovery and recycling of solvents and reagents to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

1-(4-Ethylphenyl)-1H-imidazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The ethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The imidazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts such as iron(III) chloride (FeCl3) or aluminum chloride (AlCl3).

Major Products Formed

    Oxidation: 4-Ethylbenzoic acid derivatives.

    Reduction: 1-(4-Ethylphenyl)-1H-imidazole-4-amine.

    Substitution: Various substituted imidazole derivatives, depending on the electrophile used.

Scientific Research Applications

1-(4-Ethylphenyl)-1H-imidazole-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Ethylphenyl)-1H-imidazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Methylphenyl)-1H-imidazole-4-carboxamide
  • 1-(4-Chlorophenyl)-1H-imidazole-4-carboxamide
  • 1-(4-Bromophenyl)-1H-imidazole-4-carboxamide

Uniqueness

1-(4-Ethylphenyl)-1H-imidazole-4-carboxamide is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity. Compared to similar compounds with different substituents, the ethyl group may enhance the compound’s lipophilicity, affecting its solubility and interaction with biological membranes.

Properties

Molecular Formula

C12H13N3O

Molecular Weight

215.25 g/mol

IUPAC Name

1-(4-ethylphenyl)imidazole-4-carboxamide

InChI

InChI=1S/C12H13N3O/c1-2-9-3-5-10(6-4-9)15-7-11(12(13)16)14-8-15/h3-8H,2H2,1H3,(H2,13,16)

InChI Key

LAEYBZGPCVZEDV-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)N2C=C(N=C2)C(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.